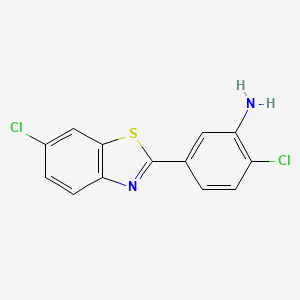
2-Chloro-5-(6-chloro-1,3-benzothiazol-2-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(6-chloro-1,3-benzothiazol-2-yl)aniline is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of two chlorine atoms and an aniline group attached to the benzothiazole ring
作用机制
Target of Action
Similar compounds have been shown to target cyclo-oxygenase pathways, specifically cox-1 and cox-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
Related compounds have been found to inhibit the biosynthesis of prostaglandins, thereby mediating their anti-inflammatory effects . This inhibition is achieved through the interaction with COX-1 and COX-2 enzymes .
Biochemical Pathways
Similar compounds have been shown to affect the cyclo-oxygenase pathways, specifically the cox-1 and cox-2 pathways . These pathways are responsible for the metabolism of arachidonic acid to prostaglandins and leukotrienes .
Result of Action
Related compounds have been found to have significant anti-inflammatory and analgesic activities .
生化分析
Biochemical Properties
Benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Cellular Effects
Benzothiazole derivatives have shown significant anti-inflammatory and analgesic activities .
Molecular Mechanism
Benzothiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid .
Metabolic Pathways
Benzothiazole derivatives have been found to inhibit the cyclo-oxygenase and 5-lipoxygenase pathways .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(6-chloro-1,3-benzothiazol-2-yl)aniline typically involves the reaction of 6-chloro-1,3-benzothiazole-2-amine with 2-chloroaniline. One common method is the nucleophilic substitution reaction where the amine group of 6-chloro-1,3-benzothiazole-2-amine reacts with the chloro group of 2-chloroaniline in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or column chromatography may be employed to isolate the final product.
化学反应分析
Types of Reactions
2-Chloro-5-(6-chloro-1,3-benzothiazol-2-yl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aniline group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: The nitro derivatives can be reduced back to the aniline group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, potassium carbonate, or other bases are commonly used. Solvents like DMF or dimethyl sulfoxide (DMSO) are preferred.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Formation of various substituted benzothiazole derivatives.
Oxidation Reactions: Formation of nitro or nitroso derivatives.
Reduction Reactions: Formation of reduced aniline derivatives.
科学研究应用
2-Chloro-5-(6-chloro-1,3-benzothiazol-2-yl)aniline has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent. Benzothiazole derivatives have shown promising activity against Mycobacterium tuberculosis.
Biological Studies: The compound is used in the synthesis of various biologically active molecules that can be tested for anti-inflammatory, analgesic, and antimicrobial activities.
Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
相似化合物的比较
Similar Compounds
6-Chloro-1,3-benzothiazole-2-amine: A precursor in the synthesis of 2-Chloro-5-(6-chloro-1,3-benzothiazol-2-yl)aniline.
2-Chloroaniline: Another precursor used in the synthesis.
N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct biological activities and chemical reactivity. The presence of two chlorine atoms and an aniline group makes it a versatile intermediate for the synthesis of various biologically active compounds.
属性
IUPAC Name |
2-chloro-5-(6-chloro-1,3-benzothiazol-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2S/c14-8-2-4-11-12(6-8)18-13(17-11)7-1-3-9(15)10(16)5-7/h1-6H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQGTQZPDRVHJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=C(S2)C=C(C=C3)Cl)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{Thieno[2,3-c]pyridin-2-yl}ethan-1-one](/img/structure/B2683218.png)
![METHYL 6,7-DIMETHOXY-4-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE](/img/structure/B2683220.png)
![2-[Acetyl-[(2-chloro-6-fluorophenyl)methyl]amino]propanoic acid](/img/structure/B2683221.png)


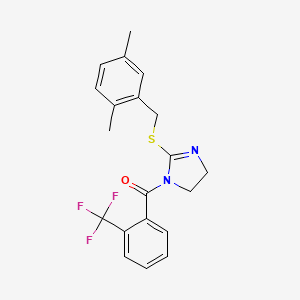
![N-(1-cyanobutyl)-3-[2-(4-methoxyphenyl)-1H-indol-3-yl]-N-methylpropanamide](/img/structure/B2683225.png)
![2-cyclopropyl-1-[1-(4-methoxypyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2683226.png)
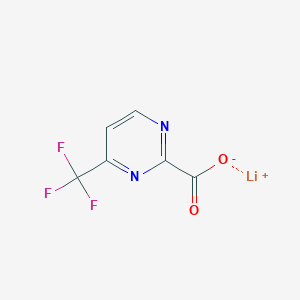
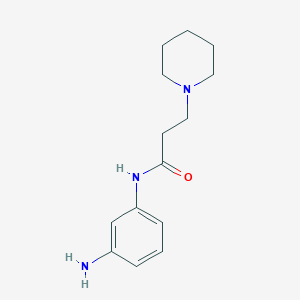
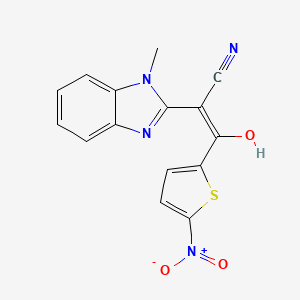
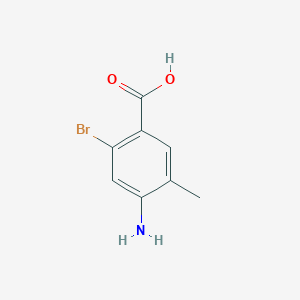
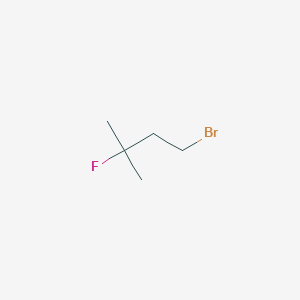
![4-[(4-Tert-butylcyclohexyl)methyl]pyridine](/img/structure/B2683239.png)
